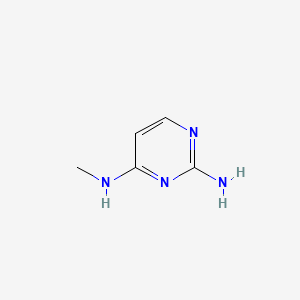

N4-methylpyrimidine-2,4-diamine

説明

Structure

3D Structure

特性

IUPAC Name |

4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRZYWIROWSDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653964 | |

| Record name | N~4~-Methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004-18-8 | |

| Record name | N~4~-Methylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to N4-methylpyrimidine-2,4-diamine and Its Analogues

The construction of the N4-methylpyrimidine-2,4-diamine core and its substituted variants can be achieved through several established synthetic pathways. These routes often involve the initial formation of a pyrimidine (B1678525) ring followed by the introduction of the requisite amino and methylamino groups.

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. This approach typically involves the displacement of a leaving group, such as a halogen, from an activated pyrimidine ring by a nucleophile. For the synthesis of N4-methylpyrimidine-2,4-diamine analogues, a common precursor is a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661).

The reaction of 2,4-dichloropyrimidine with amines is a well-documented process. mdpi.com Generally, the first substitution occurs at the more reactive C4 position. google.com This regioselectivity allows for the sequential introduction of different amino groups. For instance, treatment of 2,4-dichloropyrimidine with methylamine (B109427) would yield 2-chloro-N4-methylpyrimidin-4-amine. Subsequent reaction with ammonia (B1221849) or another amine can then displace the remaining chlorine atom at the C2 position to afford the desired 2,4-diaminopyrimidine (B92962) derivative. The reaction conditions, including the choice of solvent and base, can influence the regioselectivity and yield. mdpi.com For example, bases like sodium acetate (B1210297), triethylamine, or N,N-diisopropylethylamine (DIPEA) are often employed to facilitate the reaction. mdpi.com

A two-step procedure can be employed where 4,5-disubstituted 2-aminothiazoles are first reacted with 5-substituted-2,4-dichloropyrimidines in the presence of a base like sodium hydroxide (B78521) to give 4-monosubstituted pyrimidine derivatives. acs.org These intermediates are then further reacted with an aniline (B41778) to yield the final products. acs.org The activation of chloropyrimidines towards nucleophilic substitution can also be assisted by an N-nitroso group, which is later removed. researchgate.net

| Precursor | Reagent | Product | Reference |

| 2,4-Dichloropyrimidine | Methylamine, then Ammonia | N4-methylpyrimidine-2,4-diamine | mdpi.comgoogle.com |

| 4,5-Disubstituted 2-aminothiazoles and 5-substituted-2,4-dichloropyrimidines | Sodium hydroxide, then aniline | N4-(Substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines | acs.org |

| 6-Chloropyrimidines | Amines (with N-nitrosation) | Pyrimidine-4,6- and -2,4-diamines | researchgate.net |

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions in Pyrimidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of functionalized pyrimidines. researchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine ring.

Typically, a halogenated pyrimidine derivative is coupled with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comrsc.org For instance, a combination of Pd(OAc)₂ and 2-aminopyrimidine-4,6-diol has been shown to be an efficient catalytic system for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. researchgate.net

The Suzuki-Miyaura reaction has been applied to the synthesis of complex pyrimidine derivatives, including those with substitutions at various positions. acs.org It has been used to create C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives and can be extended to the synthesis of other arylated pyrimido[1,2-b]indazol-2-ones. rsc.org

Cyclization Strategies for Pyrimidine-2,4-diamine Formation

The formation of the pyrimidine ring itself is a fundamental step in many synthetic routes. Cyclization strategies often involve the condensation of a three-carbon unit with a source of the N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328).

One common approach involves the reaction of β-dicarbonyl compounds or their equivalents with amidines or guanidines. For example, ketones can react with amidines in the presence of an oxidizing agent like TEMPO and an iron(II)-complex to form various pyrimidine derivatives. organic-chemistry.org Another method involves a three-component reaction of ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, to yield substituted pyrimidines. organic-chemistry.org

Microwave-assisted cyclization reactions have been developed to provide faster and more efficient access to fluoroalkyl pyrimidines from fluorinated acetoacetates, malononitrile, and various amidines. mdpi.com Samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation to synthesize pyrimidines. organic-chemistry.org

Multi-step Synthetic Sequences for Complex N4-methylpyrimidine-2,4-diamine Derivatives

The synthesis of complex N4-methylpyrimidine-2,4-diamine derivatives often requires multi-step synthetic sequences. These sequences allow for the precise installation of various functional groups and the construction of intricate molecular architectures.

An example of a multi-step synthesis involves starting with 2,4-diamino-6-hydroxypyrimidine. nih.gov This starting material can undergo chlorination, followed by nucleophilic substitution to introduce a desired side chain at the 6-position. nih.gov Subsequent iodination at the C-5 position provides a handle for further functionalization via Suzuki coupling. nih.gov Finally, deprotection steps can reveal the target compound. nih.gov This modular approach allows for the synthesis of a library of analogues with diverse substitutions at the C-5 and C-6 positions. nih.govacs.org

Another multi-step approach could involve the initial synthesis of a substituted pyrimidine core, such as 5-phenylpyrimidine (B189523), which can then be further functionalized. For example, lithiation of 5-phenylpyrimidine followed by reaction with an electrophile like p-fluoroacetophenone can introduce a fluorophenylalkyl group at the C-6 position. researchgate.net

Functionalization and Derivatization Strategies at Key Positions

The biological activity of N4-methylpyrimidine-2,4-diamine derivatives can be finely tuned by introducing various substituents at different positions on the pyrimidine ring. The C-5 and C-6 positions are particularly common sites for modification.

Substitution Patterns on the Pyrimidine Ring (e.g., C-5, C-6)

The C-5 and C-6 positions of the pyrimidine ring are amenable to a variety of substitution reactions, allowing for the introduction of a wide range of functional groups.

Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are effective for introducing aryl groups at the C-5 position of the pyrimidine ring. researchgate.net For instance, C-5 aryl-substituted pyrimidine derivatives have been synthesized using this method. researchgate.net The functionalization of the C-6 position can be achieved through various methods, including nucleophilic substitution of a leaving group or by metalation followed by reaction with an electrophile. acs.orgresearchgate.net A specific example is the preparation of a C-6 fluorophenylalkylated 5-phenylpyrimidine derivative through lithiation and subsequent reaction with p-fluoroacetophenone. researchgate.net

The synthesis of 5,6-disubstituted pyrimidinone and pyrimidindione derivatives has also been explored, with substitutions at these positions proving important for biological activity. arkat-usa.org For example, two routes to the antimalarial drug P218 were developed based on the C-6 metalation of 2,4-dichloro-5-alkoxypyrimidines. acs.org

| Position | Reaction Type | Example Substituent | Reference |

| C-5 | Stille Cross-Coupling | Aryl groups | researchgate.net |

| C-6 | Lithiation and Electrophilic Quench | Fluorophenylalkyl group | researchgate.net |

| C-6 | Metalation | Various tail fragments for P218 analogues | acs.org |

| C-5 and C-6 | Condensation Reactions | Various substituents for pyrimidinones (B12756618) and pyrimidindiones | arkat-usa.org |

Modifications at N2 and N4 Amine Positions

The amino groups at the N2 and N4 positions of the pyrimidine core are primary sites for chemical derivatization. These modifications are typically achieved through nucleophilic substitution reactions, allowing for the introduction of a vast array of functional groups via alkylation, acylation, and arylation.

A common synthetic route begins with a halogenated pyrimidine, such as 2,4-dichloropyrimidine, where sequential nucleophilic aromatic substitution (SNAr) reactions with different amines allow for the regioselective introduction of substituents. smolecule.comnih.govsemanticscholar.org For instance, reacting 2,4-dichloro-6-methylpyrimidine (B20014) first with 2-methoxyethylamine (B85606) and then with various p-substituted anilines yields a library of N2, N4-disubstituted pyrimidine products. semanticscholar.org

Alkylation reactions, often employing alkyl halides like methyl iodide in the presence of a base, are used to introduce alkyl groups to the nitrogen atoms. smolecule.com Reductive methylation, using formaldehyde (B43269) and a reducing agent, presents an alternative for selective N-methylation.

Coupling reactions are also extensively used. For example, condensation between amine-bearing pyrimidines and appropriate acids can be facilitated by coupling agents like 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). nih.govrsc.org This method is effective for forming amide bonds and linking different molecular fragments to the pyrimidine core.

The following table summarizes various modifications at the N2 and N4 positions:

| Reaction Type | Reagents and Conditions | Position(s) Modified | Description | Citation |

|---|---|---|---|---|

| Nucleophilic Substitution (SNAr) | Amines, NaHCO3 or other bases, in solvents like ethanol (B145695) or DMF. | N2 and/or N4 | Starting from a di-chlorinated pyrimidine, amines are introduced sequentially at the C4 and C2 positions. | nih.gov |

| Alkylation | Alkyl halides (e.g., methyl iodide), base (e.g., K2CO3), reflux conditions. | N4 | Direct attachment of alkyl chains to the nitrogen atom. | |

| Reductive Methylation | Formaldehyde, sodium cyanoborohydride, acetic acid. | N4 | A method for selective methylation of the N4-amino group. | |

| Amide Coupling | Carboxylic acids, HATU, DIEA. | N2 and/or N4 | Formation of an amide linkage by coupling the pyrimidine amine with a carboxylic acid. | nih.govrsc.org |

| Buchwald-Hartwig Cross-Coupling | Aryl halides, Pd catalyst, ligand (e.g., Xantphos, BINAP). | N2 and/or N4 | A palladium-catalyzed method for forming C-N bonds to introduce aryl or heteroaryl groups. | sci-hub.se |

Introduction of Heterocyclic and Aromatic Moieties

The incorporation of heterocyclic and aromatic systems onto the N4-methylpyrimidine-2,4-diamine framework is a key strategy in drug discovery to explore structure-activity relationships (SAR). nih.govrsc.org These moieties can modulate the compound's physicochemical properties and its interaction with biological targets.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for this purpose. sci-hub.se The Buchwald-Hartwig reaction, for example, enables the coupling of an amine with an aryl halide to form a C-N bond, directly attaching an aromatic ring to the N2 or N4 position. sci-hub.se Similarly, the Suzuki-Miyaura reaction can be used to form C-C bonds, for instance, by coupling a halogenated pyrimidine with an arylboronic acid, which can then be further functionalized. sci-hub.se

Another approach involves the condensation of the pyrimidine diamine with precursors that already contain the desired heterocyclic or aromatic ring. For example, a series of N2,N4-disubstituted pyrimidine-2,4-diamines were synthesized by reacting 4-chloro-N-(3,5-dimorpholinophenyl)pyrimidin-2-amine with various substituted amines, such as 6-chloro-N-methylpyridin-3-amine, to introduce a chloropyridinyl moiety. google.com

In some cases, the heterocyclic ring is constructed directly onto the pyrimidine scaffold. Researchers have cyclized an ethoxyacetyl moiety at the N4 position to generate various N-heterocyclic aromatic rings, including thiazole (B1198619), oxazole, and pyrazole (B372694). acs.org This was followed by further derivatization, such as introducing different hydrophobic substituents on the newly formed thiazole ring. acs.org

The following table provides examples of heterocyclic and aromatic moieties introduced onto the pyrimidine-2,4-diamine core:

| Introduced Moiety | Synthetic Method | Starting Materials | Citation |

|---|---|---|---|

| Phenyl | Nucleophilic Substitution | 2,4-dichloro-5-methylpyrimidine and anilines. | nih.gov |

| Thiazole | Cyclization of an N4-ethoxylacetyl group followed by reaction with thioamide. | N4-(ethoxylacetyl)pyrimidine-2,4-diamine derivative, tert-butyl thioamide. | acs.orgacs.org |

| 1-methyl-1H-pyrazol-4-yl | Suzuki-Miyaura Coupling | Halogenated pyrimidine derivative and a pyrazole boronic acid/ester. | sci-hub.se |

| Chloropyridinyl | Nucleophilic Substitution | 4-chloro-N-(aryl)pyrimidin-2-amine and 6-chloro-N-methylpyridin-3-amine. | google.com |

| Morpholinylphenyl | Condensation Reaction | 2-chloro-N-methyl-pyrimidin-4-amine and 3,5-dimorpholin-4-ylaniline. | google.com |

| Indazolyl | Nucleophilic Substitution | 2,4-dichloro-5-methylpyrimidine and 1H-indazol-6-amine. | nih.gov |

Scalable Synthesis and Process Optimization for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for extensive research or preclinical studies requires robust and optimized synthetic routes. For derivatives of pyrimidine-2,4-diamine, efforts have been made to enhance efficiency, yield, and purity while ensuring scalability.

A key strategy for process optimization is the use of continuous flow chemistry. Compared to traditional batch reactors, continuous flow systems offer superior heat and mass transfer, which can lead to significantly improved yields, reduced reaction times, and lower solvent consumption. For instance, the industrial-scale production of N4,N4,6-trimethylpyrimidine-2,4-diamine using flow reactors demonstrated a reduction in cycle time from 8-10 hours to 2.5 hours and an increase in space-time yield from 0.8 kg/m ³·h to 3.2 kg/m ³·h when compared to batch processing.

Optimization of reaction parameters in batch synthesis is also critical. Factors such as temperature, solvent polarity, and pressure are fine-tuned to maximize yield and minimize side reactions. For example, in the amination of 2-amino-4-chloro-6-methylpyrimidine, methanol (B129727) was found to be a superior solvent to ethanol or isopropanol (B130326) due to its polarity, which aids in nucleophile solubility and stabilization of the transition state.

For applications requiring high purity, such as in pharmaceutical research, solid-phase synthesis offers a valuable alternative. By anchoring the pyrimidine precursor to a polymer support, reagents and by-products can be easily washed away, simplifying purification to a filtration step and reducing metal contamination. This method can achieve yields comparable to solution-phase synthesis (78–82%) with higher final purity.

The most common scalable synthetic approaches start from readily available and economical precursors, such as 2,4-dichloropyrimidines. smolecule.comnih.gov The stepwise and regioselective substitution of the chlorine atoms with various amines is a well-established and scalable method for generating diverse libraries of pyrimidine-2,4-diamine derivatives for research purposes. nih.govsemanticscholar.org

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N4-methylpyrimidine-2,4-diamine. Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic framework.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) ring and the methyl substituent are indicative of their electronic environment, which is influenced by the nitrogen atoms and the amino groups. This data is vital for confirming the positions of the substituents on the pyrimidine ring.

Table 1: Representative ¹H NMR Spectral Data for N4-methylpyrimidine-2,4-diamine Derivatives

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| N4-CH₃ | ~3.25 | Singlet | - |

| C6-H | Varies | Doublet | Varies |

| C5-H | Varies | Doublet | Varies |

| NH₂ | ~5.8 | Broad Singlet | - |

Note: Actual chemical shifts can vary based on the solvent and specific substitutions on the pyrimidine ring.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Degradation Product Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of N4-methylpyrimidine-2,4-diamine. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing how the molecule breaks apart under ionization.

The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures containing N4-methylpyrimidine-2,4-diamine. bldpharm.comnih.govnih.gov This technique allows for the separation of the compound from impurities or degradation products, followed by their individual mass analysis.

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry offers even greater resolution and sensitivity. nih.govnih.govnih.gov This advanced technique is instrumental in identifying and characterizing trace-level degradation products. For example, in studies of the forced degradation of pazopanib (B1684535), a drug containing a related pyrimidine moiety, UHPLC-Q-TOF/MS was used to identify various transformation products. nih.govresearchgate.net The accurate mass measurements provided by the TOF analyzer are crucial for proposing the elemental compositions of the unknown products. nih.gov

Table 2: Mass Spectrometry Data for N4-methylpyrimidine-2,4-diamine

| Technique | Ion | Observed m/z | Significance |

| HRMS | [M+H]⁺ | 125.0825 | Confirms molecular formula C₅H₈N₄ |

| LC-MS/MS | Fragment ions | Varies | Provides structural information |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in N4-methylpyrimidine-2,4-diamine. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Key absorptions include the N-H stretching vibrations of the primary amino group (-NH₂) and the C-H stretching vibrations of the methyl group and the pyrimidine ring. The spectrum also reveals characteristic absorptions for the C=N and C=C bonds within the pyrimidine ring. The absence of certain peaks, such as a strong absorption around 1700 cm⁻¹, can confirm the lack of carbonyl groups.

Table 3: Key IR Absorption Bands for N4-methylpyrimidine-2,4-diamine

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3400-3200 |

| Methyl (-CH₃) | C-H Stretch | 2960-2850 |

| Pyrimidine Ring | C=N, C=C Stretch | 1600-1450 |

X-Ray Crystallography for Solid-State Structural Determination

For related diaminopyrimidine compounds, crystallographic studies have revealed details about the planarity of the pyrimidine ring and the orientation of its substituents. nih.gov These studies also show how the molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties. nih.gov For instance, the crystal structure of a related compound, 6-chloro-N4-methylpyrimidine-2,4-diamine, shows a triclinic crystal system with a P-1 space group, highlighting the presence of hydrogen-bonding networks.

Table 4: Representative Crystallographic Data for a Diaminopyrimidine Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Varies |

| b (Å) | Varies |

| c (Å) | Varies |

| α (°) | Varies |

| β (°) | Varies |

| γ (°) | Varies |

Note: Data is for a related compound and serves as an example.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are essential for determining the purity of N4-methylpyrimidine-2,4-diamine and for its isolation from reaction mixtures. nih.govnih.gov

These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using a suitable column and mobile phase, a sharp, symmetrical peak for N4-methylpyrimidine-2,4-diamine can be obtained, and its retention time can be used for identification. The area under the peak is proportional to the concentration, allowing for quantitative purity analysis.

HPLC and UPLC methods are also crucial for stability testing, as they can separate the parent compound from any degradation products that may form over time or under stress conditions. nih.gov For example, a stability-indicating UPLC method was developed for pazopanib using a C18 column and a gradient elution with ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov

Table 5: Typical HPLC/UPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., Waters Acquity UPLC HSS T3) |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate, pH 5.0) |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Elution | Gradient or Isocratic |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry |

Molecular Interactions and Mechanistic Studies of Biological Activities

Kinase Inhibition Mechanisms of N4-methylpyrimidine-2,4-diamine Derivatives

The 2,4-diaminopyrimidine (B92962) scaffold, a core component of N4-methylpyrimidine-2,4-diamine, is a well-established hinge-binding motif in many kinase inhibitors. medpacto.com This structural feature allows these compounds to effectively compete with ATP for the binding site on various kinases, thereby inhibiting their activity. The following subsections detail the inhibitory mechanisms of N4-methylpyrimidine-2,4-diamine derivatives against several key kinases.

Death-associated protein kinase-related apoptosis-inducing protein kinase 2 (DRAK2) Inhibition

DRAK2, a serine/threonine kinase, has emerged as a promising drug target for autoimmune diseases and cancer. medpacto.comresearchgate.net In the quest for novel and selective DRAK2 inhibitors, a derivative of N4-methylpyrimidine-2,4-diamine, specifically N2-(3,5-dichlorophenyl)-5-fluoro-N4-methylpyrimidine-2,4-diamine, was identified as a potent inhibitor. medpacto.comresearchgate.net

An in-vitro screening of a chemical library led to the discovery of this compound as an initial hit with an IC50 of 0.91 μM against DRAK2. medpacto.com Further optimization of this initial hit led to the development of TRD-93, which demonstrated a significantly improved IC50 of 0.16 μM. medpacto.com This compound exhibited high selectivity for DRAK2 over other kinases, including those in the DAPK family. medpacto.com Molecular modeling studies suggest that TRD-93 binds to the ATP-binding site of DRAK2. researchgate.net The inhibition of DRAK2 by these compounds has been shown to protect islet β-cells from apoptosis, suggesting a potential therapeutic strategy for diabetes. researchgate.net

| Compound | IC50 (μM) against DRAK2 |

| N2-(3,5-dichlorophenyl)-5-fluoro-N4-methylpyrimidine-2,4-diamine | 0.91 |

| TRD-93 | 0.16 |

Cyclin-Dependent Kinase (CDK2 and CDK9) Dual Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription, making them attractive targets for cancer therapy. nih.govacs.org A series of N2,N4-disubstituted pyrimidine-2,4-diamines have been identified as potent dual inhibitors of CDK2 and CDK9. nih.gov

One study explored the structure-activity relationship of N2,N4-diphenylpyrimidine-2,4-diamines, leading to the synthesis of novel derivatives with significant inhibitory activities against both CDK2/cyclin A and CDK9/cyclin T1. nih.gov The most potent compounds, 3g and 3c, exhibited IC50 values of 83 nM for CDK2 and 65 nM for CDK9, respectively. nih.gov These compounds also displayed significant antiproliferative activity against various tumor cell lines, including the triple-negative breast cancer cell line MDA-MB-231. nih.gov Flow cytometry analysis revealed that these inhibitors induce cell cycle arrest in the G2/M phase. nih.gov

Further research led to the discovery of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines as highly potent dual inhibitors of CDK2 and CDK9. acs.org Compound 20a from this series demonstrated exceptional potency with IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, showing broad antitumor efficacy. acs.org The combination of CDK2 and CDK9 inhibition has been suggested as a promising therapeutic strategy for colorectal cancer. cyclacel.com

| Compound | CDK2 IC50 (nM) | CDK9 IC50 (nM) |

| 3g | 83 | - |

| 3c | - | 65 |

| 20a | 4 | 9 |

Checkpoint Kinase 1 (CHK1) Inhibition

Checkpoint Kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition is a promising strategy for cancer treatment. sci-hub.se A novel class of CHK1 inhibitors based on a 2-aminopyrimidine (B69317) scaffold was discovered through screening of a compound library. sci-hub.se

The lead compound, MCL1020, was optimized through structure-guided efforts to yield potent and highly selective CHK1 inhibitors. sci-hub.se One of the most promising molecules, (R)-17, demonstrated an IC50 of 0.4 nM against CHK1 with over 4300-fold selectivity against the related kinase CHK2. sci-hub.se This compound effectively inhibited the growth of malignant hematopathy cell lines and showed significant tumor growth suppression in a xenograft model. sci-hub.se

EphB4 Kinase Inhibition

The EphB4 receptor tyrosine kinase is implicated in tumor angiogenesis, proliferation, and metastasis. google.comnih.gov Derivatives of 2,4-diaminopyrimidine have been developed as inhibitors of EphB4 kinase. google.com Overexpression of EphB4 has been observed in various cancers, and its inhibition has been shown to reduce tumor growth and angiogenesis in preclinical models. google.comgoogleapis.com

The binding of ephrin ligands to the EphB4 receptor induces a conformational change that activates its intracellular kinase domain. google.comgoogle.com N4-methylpyrimidine-2,4-diamine derivatives can interfere with this process by binding to the kinase domain and preventing its activation. For instance, N2-(2,6-dimorpholinopyridin-4-yl)-N4-(1H-indazol-4-yl)pyrimidine-2,4-diamine is a patented EphB4 kinase inhibitor. google.com

Syk Kinase Inhibition

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. csmres.co.uk Inhibition of Syk is a therapeutic target for allergic disorders and autoimmune diseases. csmres.co.uk

The 2,4-pyrimidinediamine scaffold is a key feature of many Syk inhibitors. R406, a small molecule inhibitor with a 2,4-pyrimidinediamine core, is a potent inhibitor of Syk kinase. researchgate.net It is believed to inhibit cellular degranulation by blocking the signal transduction cascade initiated by the crosslinking of Fc receptors for IgE (FcεRI) and IgG (FcγRI). google.com R406 has been shown to inhibit the phosphorylation of downstream Syk substrates, thereby preventing the activation of immune cells. researchgate.net

Inhibition of Dihydrofolate Reductase (DHFR) by Related Aminopyrimidines

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, making it a well-established target for antimicrobial and anticancer therapies. mdpi.comgoogle.com The 2,4-diaminopyrimidine scaffold is a common pharmacophore found in many DHFR inhibitors, such as trimethoprim (B1683648) and pyrimethamine. mdpi.com

While direct studies on N4-methylpyrimidine-2,4-diamine as a DHFR inhibitor are not extensively documented in the provided context, the broader class of 2,4-diaminopyrimidine derivatives has been widely investigated for this activity. mdpi.comresearchgate.net These compounds act as competitive inhibitors of DHFR, binding to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. google.comusp.br This blockade of the folate pathway disrupts DNA synthesis and cell division. google.com Saturation transfer difference (STD) 1H-NMR experiments and molecular docking studies have been used to investigate the binding interactions between 2,4-diaminopyrimidine derivatives and the DHFR enzyme. researchgate.net

Toll-like Receptor 8 (TLR8) Agonistic Activity and Immunomodulation

The 2,4-diaminopyrimidine scaffold, the core structure of N4-methylpyrimidine-2,4-diamine, is recognized for its role in immunomodulation, particularly through the activation of Toll-like receptors (TLRs). TLRs are crucial components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). sci-hub.se Specifically, TLR7 and TLR8 are endosomal receptors that respond to single-stranded RNA from viruses and bacteria, triggering a downstream inflammatory response. sci-hub.se

Research into pyrimidine-2,4-diamines has identified potent agonists for human TLR8 and, in some cases, dual TLR7/TLR8 agonism. researchgate.net Activation of TLR8, which is primarily expressed in myeloid immune cells, stimulates a robust immunological cascade, including the activation of myeloid dendritic cells, monocytes, and natural killer (NK) cells. google.com This leads to the production of proinflammatory cytokines such as TNF-α, IL-1β, IL-6, IL-12, and interferon-gamma (IFN-γ). google.comgoogle.com

Structure-activity relationship (SAR) studies have revealed key structural features for this activity. For instance, several analogs with aminopropyl groups at the C5 position of the pyrimidine ring show dominant TLR8-agonistic activity. researchgate.net One such compound, N4-Butyl-6-methyl-5-(3-morpholinopropyl)pyrimidine-2,4-diamine, was identified as a highly potent dual TLR7/TLR8 agonist. researchgate.net The activity at TLR7 is correlated with IFN-α/β production, while TLR8 activation is largely responsible for the induction of IFN-γ and TNF-α. researchgate.net The development of these agonists highlights the therapeutic potential of the 2,4-diaminopyrimidine scaffold in treating cancers and viral diseases by leveraging immunomodulatory effects. sci-hub.se

Table 1: TLR8 Agonistic Activity of a 2,4-Diaminopyrimidine Derivative This table is based on data for a related derivative and illustrates the potential activity of the scaffold.

| Compound | Target(s) | Key Immunomodulatory Effects |

|---|

Dynamin Inhibition and Impact on Clathrin-Mediated Endocytosis

Derivatives of 2,4-diaminopyrimidine, referred to as "Pyrimidyn" compounds, have been identified as potent inhibitors of dynamin, a large GTPase essential for clathrin-mediated endocytosis (CME) and synaptic vesicle endocytosis. nih.govacs.org Dynamin plays a critical role in membrane fission, and its inhibition can block these fundamental cellular processes. acs.orgacs.org The inhibitory action of these pyrimidine-based compounds is notable for its dual mechanism, targeting two distinct domains of dynamin. nih.govacs.org

In addition to interfering with GTP binding, Pyrimidyn compounds also competitively inhibit the interaction of dynamin with phospholipids. nih.govacs.org This interaction occurs via the pleckstrin homology (PH) domain of dynamin, which anchors the enzyme to the phosphoinositide-rich membrane at the neck of a budding vesicle. acs.org By blocking this interaction, the pyrimidine-based inhibitors prevent the recruitment and localization of dynamin to the plasma membrane, which is a prerequisite for its function. acs.orgacs.org This dual-action mechanism, targeting both GTP binding and membrane association, makes these compounds effective tools for studying and inhibiting dynamin-dependent processes. acs.org

Table 2: Dynamin Inhibition by Pyrimidyn Derivatives This table presents data for representative "Pyrimidyn" compounds, which share the 2,4-diaminopyrimidine core.

| Compound | Target Isoforms | Mechanism of Action | Potency (IC₅₀) |

|---|---|---|---|

| Pyrimidyn 7 | Dynamin I & II | Competitive inhibition of GTP and phospholipid binding. nih.govacs.org | 1.1 µM (Dyn I), 1.8 µM (Dyn II). acs.org |

| N2-(3-dimethylaminopropyl)-N4-dodecyl-6-methylpyrimidine-2,4-diamine | Dynamin | Dynamin GTPase inhibitor. nih.gov | Average GI₅₀: 1.0 µM (across 12 cancer cell lines). nih.gov |

Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiviral)

The 2,4-diaminopyrimidine structure is a well-established pharmacophore in antimicrobial agents. google.com The primary mechanism of action for many of these compounds is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. google.comresearchgate.netlife-science-alliance.org Tetrahydrofolate is an essential cofactor in the biosynthesis of nucleotides and certain amino acids. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell death. life-science-alliance.orgsmolecule.com This mechanism confers selectivity because DHFR enzymes can vary significantly between microbial species and their human host, allowing for targeted antimicrobial activity. researchgate.net

Derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) bacteria, as well as antifungal activity against yeasts like C. albicans and C. krusei. life-science-alliance.org Some pyrimidine analogues also act by disrupting the integrity of the bacterial cell membrane and interfering with other essential metabolic pathways. smolecule.com Furthermore, silver complexes of 2,4-diaminopyrimidines have been shown to possess enhanced antibacterial properties.

In the antiviral realm, the immunomodulatory activity of 2,4-diaminopyrimidine-based TLR7/8 agonists is being explored for the treatment of viral diseases. sci-hub.se Additionally, specific acyclic nucleoside phosphonate (B1237965) derivatives of 2,4-diaminopyrimidine have shown dual activity against herpes simplex virus (HSV) and HIV. science.gov

Anti-Inflammatory Modulatory Effects

The 2,4-diaminopyrimidine scaffold is a key feature in several classes of anti-inflammatory agents due to its ability to inhibit various kinases involved in inflammatory signaling pathways. acs.org Overproduction of pro-inflammatory cytokines like TNF-α and interleukins (IL-1, IL-6) is a hallmark of many inflammatory diseases, and targeting the kinases that regulate their production is a major therapeutic strategy. rsc.org

Pyrimidine-based compounds have been developed as inhibitors of several key kinases:

MAPK-activated protein kinase 2 (MK2): As a downstream target of p38 MAP kinase, MK2 plays a crucial role in regulating the biosynthesis of TNF-α at a post-transcriptional level. 2,4-diaminopyrimidine derivatives have been identified as potent MK2 inhibitors. researchgate.net

Interleukin-1 receptor-associated kinase 4 (IRAK4): IRAK4 is a central kinase in the signaling pathways of Toll-like receptors and the IL-1 receptor family. nih.gov Its inhibition can block the production of multiple inflammatory cytokines. Compounds with a 5-aryl-2,4-diaminopyrimidine core have been optimized as potent and selective IRAK4 inhibitors. nih.gov

Spleen tyrosine kinase (SYK): SYK is involved in the signaling of various immune receptors. A 2,4-diaminopyrimidine derivative, R112, was advanced to clinical trials as a SYK inhibitor for allergic rhinitis. rsc.org

The anti-inflammatory effects of these compounds are also attributed to the inhibition of other vital inflammatory mediators, including prostaglandin (B15479496) E2 (PGE2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.net

Potential for Antiproliferative Activity and Molecular Targets in Cancer Pathways

The 2,4-diaminopyrimidine scaffold is a versatile and privileged structure in the design of anticancer agents, serving as the core for numerous kinase inhibitors that target oncogenic signaling pathways. smolecule.comresearchgate.net These derivatives have demonstrated the ability to induce cell cycle arrest, apoptosis, and inhibition of tumor growth by targeting a variety of proteins essential for cancer cell proliferation and survival. smolecule.com

Key molecular targets for 2,4-diaminopyrimidine-based compounds in cancer include:

MutT Homolog 1 (MTH1): Cancer cells exhibit high levels of reactive oxygen species (ROS), which can oxidize dNTPs. MTH1 is a "housekeeping" enzyme that sanitizes the dNTP pool by hydrolyzing oxidized nucleotides, preventing their incorporation into DNA and subsequent DNA damage. acs.org A derivative, 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287), is a potent MTH1 inhibitor. Its action leads to the accumulation of damaged DNA in cancer cells, resulting in cytotoxicity. acs.org

Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. A series of N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines were discovered as highly potent dual inhibitors of CDK2 and CDK9. acs.org Inhibition of these kinases leads to G2/M cell cycle arrest and apoptosis. acs.org

Aurora Kinases: These are serine/threonine kinases that are key regulators of mitosis. 2,4-diaminopyrimidine derivatives have been developed as selective inhibitors of Aurora A, inducing G2/M cell cycle arrest in cancer cells.

p21-activated kinase 4 (PAK4): PAK4 is implicated in cancer cell proliferation, migration, and invasion. A monocyclic 2,4-diaminopyrimidine compound was identified as a highly potent PAK4 inhibitor. nih.gov

The diverse range of targets highlights the broad potential of the 2,4-diaminopyrimidine scaffold in developing novel cancer therapeutics.

Table 3: Selected Antiproliferative Targets of 2,4-Diaminopyrimidine Derivatives

| Target Protein | Derivative Class/Example Compound | Mechanism/Effect |

|---|---|---|

| MTH1 (NUDT1) | 6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine (TH287) | Prevents sanitization of oxidized dNTP pool, causing DNA damage and cancer cell death. acs.org |

| CDK2 / CDK9 | N⁴-(thiazol-2-yl)-N²-(phenyl)pyrimidine-2,4-diamines | Dual inhibition leads to G2/M cell cycle arrest and apoptosis. acs.org |

| Aurora A Kinase | 2,4-diaminopyrimidines | Selective inhibition induces G2/M cell cycle arrest. |

Structure Activity Relationship Sar Investigations

Impact of Substituent Variation at Pyrimidine (B1678525) N4 and N2 Positions on Biological Activity

The substituents at the N2 and N4 positions of the pyrimidine-2,4-diamine core play a critical role in determining the compound's potency and selectivity. These positions are often involved in key interactions with the target protein. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a series of N2,N4-diphenylpyrimidine-2,4-diamines were identified as potent dual inhibitors of CDK2 and CDK9. nih.govrsc.org Further exploration by synthesizing twenty-four novel N2,N4-disubstituted pyrimidine-2,4-diamines revealed that variations at these positions significantly impact inhibitory activities. nih.govresearchgate.net Among these, some compounds exhibited IC50 values in the nanomolar range against both CDK2/cyclin A and CDK9/cyclin T1 systems. nih.govrsc.org

Similarly, in the pursuit of Focal Adhesion Kinase (FAK) inhibitors, SAR studies indicated that substituted aryl and fused heteroaryl groups at the C2 position, combined with substituted phenyl and heterocyclic groups at the C4 position, conferred optimal activity and metabolic stability. aacrjournals.org For inhibitors of c-Jun N-terminal kinase (JNK), optimization of the 2,4-diaminopyrimidine (B92962) scaffold led to the discovery of several cell-potent compounds. rsc.orgresearchgate.net

The introduction of a methylamino group at the 4-position of the pyrimidine ring, as seen in N4-methylpyrimidine-2,4-diamine analogs, has been a key strategy. In the development of Checkpoint Kinase 1 (CHK1) inhibitors, replacing a 4-methoxy group with a 4-methylamino group increased potency approximately fourfold. sci-hub.se Further SAR exploration around this 4-methylamino pyrimidine scaffold led to the identification of highly potent and selective inhibitors. sci-hub.se

| Compound | N2 Substituent | N4 Substituent | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) | Reference |

|---|---|---|---|---|---|

| 3c | 4-fluorophenyl | 4-(N,N-dimethylamino)phenyl | 161 | 65 | nih.gov |

| 3g | 3-aminophenyl | 4-(N,N-dimethylamino)phenyl | 83 | 117 | nih.gov |

Role of Pyrimidine Ring Substituents (e.g., C5, C6) on Potency and Selectivity

Substituents on the pyrimidine ring itself, particularly at the C5 and C6 positions, are crucial for modulating biological activity. The C5 position is often directed towards the solvent-exposed region in the ATP-binding pocket of kinases, allowing for a variety of modifications to improve potency and selectivity.

In the context of CDK2 and CDK9 dual inhibitors, the introduction of a methyl group at the C5 position was found to be important for enzyme potency, especially against CDK9. acs.org While most C5-substituted aminopyrimidine derivatives showed high potency against CDK2, the C5-methyl group was better tolerated for CDK9 inhibition compared to other analogs. acs.org Conversely, introducing a 5-methoxyl group led to significantly weaker CDK2 inhibition. acs.org For FAK inhibitors, early SAR efforts determined that smaller substituents, particularly a trifluoromethyl (CF3) group, were optimal at the C5 position. aacrjournals.org

The influence of C5 substitution has also been observed in inhibitors of other targets. For prostaglandin (B15479496) E2 production inhibitors, a study of 2-aminopyrimidines showed that the potency was dependent on the C5 substituent, with shorter substituents leading to higher potency. nih.gov Specifically, 2-amino-4,6-diphenylpyrimidine (with hydrogen at C5) was the most potent inhibitor with an IC50 of 3 nM. nih.gov In the development of Toll-like receptor (TLR) agonists, attaching aminopropyl appendages to the C5 position resulted in compounds with dominant TLR8-agonistic activity. researchgate.net

The C6 position is also a key site for modification. In one study, replacing a methyl group at the C6 position of the pyrimidine with an amino group resulted in a compound with altered activity. escholarship.org The presence of a methyl group at the C6 position is a feature of some biologically active pyrimidine-2,4-diamines. researchgate.netontosight.ai

| Compound | C5-Substituent (R3) | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Reference |

|---|---|---|---|---|

| 19e (R3=H) | -H | 0.015 | >1.0 | acs.org |

| 20a | -CH3 | 0.004 | 0.009 | acs.org |

| 20k | -OCH3 | 0.125 | >1.0 | acs.org |

| 20o | -F | 0.007 | 0.122 | acs.org |

Influence of Aromatic and Heteroaromatic Ring Systems on SAR

The introduction of various aromatic and heteroaromatic ring systems, typically attached at the N2 or N4 positions, is a common strategy to explore the chemical space and optimize interactions with the target protein. These rings can occupy hydrophobic pockets, form hydrogen bonds, or establish other interactions that enhance binding affinity.

In the design of dual CDK2/9 inhibitors, the N4 position of the pyrimidine core was explored by introducing different N-heterocyclic aromatic rings. acs.org A comparison between oxazole, thiazole (B1198619), and pyrazole (B372694) scaffolds revealed that the compound containing a thiazole ring exhibited much higher enzyme inhibition. acs.org Further modifications to this thiazole ring and the N2-phenyl ring led to the discovery of highly potent inhibitors. acs.org For instance, substituting the N4 position with a thiazole moiety and the N2 position with a 4-methoxyphenyl (B3050149) group served as a successful template for further optimization. acs.org

The utility of heteroaromatic rings is also evident in FAK inhibitors, where substituted aryl and fused heteroaryl groups at the C2 position were found to impart optimum activity. aacrjournals.org Similarly, for CDK9 inhibitors based on a 4-(thiazol-5-yl)pyrimidine scaffold, SAR analysis revealed the importance of the C2-aniline moiety for potency. acs.org The replacement of a 5-pyrimidinyl group with a 3-pyridinyl group has also been reported to significantly improve potency in certain contexts. researchgate.net The incorporation of nitrogen-containing heterocycles is often beneficial for metabolic properties, as the increased number of nitrogen atoms can decrease the electron density on the ring carbons, thereby reducing P450-mediated metabolism. researchgate.net

| Compound | N4-Heterocycle | CDK2 % Inhibition @ 1.0 µM | CDK9 % Inhibition @ 1.0 µM | Reference |

|---|---|---|---|---|

| 12a | Oxazole | 35 | 21 | acs.org |

| 12b | Thiazole | 89 | 43 | acs.org |

| 12c | Pyrazole | 22 | 15 | acs.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can have a profound impact on the biological activity of 2,4-diaminopyrimidine derivatives, especially when chiral centers are present in the substituents. The specific three-dimensional arrangement of atoms can dictate how a molecule fits into a binding site, with one enantiomer often exhibiting significantly higher potency than the other.

A clear example of this is seen in the development of a novel class of CHK1 inhibitors. sci-hub.se A racemic compound was separated into its (R) and (S) enantiomers, and their biological activities were evaluated separately. The (R)-enantiomer, (R)-17, was found to be a highly potent CHK1 inhibitor with an IC50 value of 0.4 nM. sci-hub.se In stark contrast, the (S)-enantiomer, (S)-17, was substantially less active, with an IC50 of 8.88 nM, demonstrating a greater than 20-fold difference in potency. sci-hub.se This highlights the critical importance of controlling stereochemistry during the design and synthesis of such inhibitors to achieve optimal therapeutic effect.

| Compound | Stereochemistry | CHK1 IC50 (nM) | Reference |

|---|---|---|---|

| (R)-17 | R | 0.4 | sci-hub.se |

| (S)-17 | S | 8.88 | sci-hub.se |

Development of Focused Libraries for SAR Exploration

The systematic exploration of structure-activity relationships for N4-methylpyrimidine-2,4-diamine and its analogs heavily relies on the design and synthesis of focused chemical libraries. semanticscholar.orggoogle.com This approach involves creating a series of related compounds where specific positions on the scaffold are systematically varied with different functional groups. By evaluating the biological activity of each member of the library, researchers can efficiently map the chemical space around a hit compound and identify key structural features required for potency, selectivity, and desirable physicochemical properties. nih.govaacrjournals.org

Several research programs have successfully employed this strategy. For example, a focused library of pyrimidine derivatives was prepared using a systematic combinatorial approach to identify novel blockers of the anoctamin 1 (ANO1) ion channel. semanticscholar.org Similarly, the development of Aurora kinase inhibitors involved the preparation of diphenylpyrimidine-2,4-diamine-focused libraries. google.com The process often begins with a hit compound identified from high-throughput screening of large, diverse chemical libraries, such as the Chembridge database or proprietary in-house collections. medpacto.comsci-hub.se Once a hit like N2-(3,5-dichlorophenyl)-5-fluoro-N4-methylpyrimidine-2,4-diamine is identified, a focused library is built around its core structure to thoroughly disclose the SAR and optimize it into a lead candidate. medpacto.com This methodical strategy was used to develop potent inhibitors for a wide range of targets, including CDKs, FAK, and JNK. nih.govaacrjournals.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the detailed study of a molecule's geometric and electronic properties. science.govresearchgate.net For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. nih.govacs.org

In pyrimidine systems, the 2-, 4-, and 6-positions are inherently electron-deficient due to the electron-withdrawing nature of the two ring nitrogen atoms. scispace.com The introduction of an amino group at the 2-position and a methylamino group at the 4-position, as in N4-methylpyrimidine-2,4-diamine, significantly modulates this electronic landscape. DFT calculations can precisely map the resulting electron density distribution, revealing partial charges on each atom. For instance, in related substituted pyrimidines, the nitrogen atoms of the ring typically carry partial negative charges, while adjacent carbon atoms become more electron-deficient.

Theoretical vibrational analysis using DFT helps in assigning experimental infrared and Raman spectral bands. science.gov For similar O-benzenesulfonylated pyrimidines, DFT-calculated vibrational frequencies for C–H, C=N, and N–H stretching have shown good agreement with experimental data. nih.gov

Table 1: Representative DFT-Calculated Structural Parameters for Substituted Pyrimidines Note: Data is illustrative of typical findings for related pyrimidine structures as specific data for the title compound is not available.

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C-N (pyrimidine ring) Bond Length | ~1.34 - 1.36 | B3LYP/6-311G(d,p) |

| C-C (pyrimidine ring) Bond Length | ~1.39 - 1.40 | B3LYP/6-311G(d,p) |

| Exocyclic C-N Bond Length | ~1.34 - 1.37 | B3LYP/6-311G(d,p) |

| N-C-N Bond Angle | ~115 - 118 | B3LYP/6-311G(d,p) |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.govbrieflands.com This method is instrumental in drug discovery for understanding ligand-target interactions and for virtual screening of compound libraries. nih.gov Derivatives of pyrimidine-2,4-diamine are common scaffolds in medicinal chemistry, and their interactions with various protein targets have been studied extensively. For example, N2, N4-diphenylpyrimidine-2,4-diamine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) C797S mutant. sci-hub.se

Molecular dynamics (MD) simulations can further refine docking results, providing insights into the stability of the ligand-protein complex over time. sci-hub.se These simulations model the movement of every atom in the system, offering a dynamic view of the binding interactions and conformational changes that may occur. For potential inhibitors of euchromatin histone lysine (B10760008) methyl transferase (EHMT2), MD simulations were used to assess the stability of docked pyrimidine-2,4-diamine derivatives in the binding pocket. nih.gov

Binding Mode Analysis and Hotspot Identification

A crucial part of docking studies is the detailed analysis of the binding mode. This involves identifying the specific amino acid residues in the target's active site that interact with the ligand. nih.gov For 2,4-diaminopyrimidine (B92962) derivatives, the two amino groups are frequently observed to form key hydrogen bond interactions with the protein backbone or specific residues like aspartate. nih.govsci-hub.se

In studies of pyrimidine-based inhibitors targeting dihydrofolate reductase from Plasmodium falciparum, the 2-amino and 4-amino groups consistently formed hydrogen bonds with residues such as Asp54, Leu164, and Ile14. nih.gov Similarly, in the context of EGFR inhibitors, the pyrimidine scaffold's nitrogen atoms and amino groups are known to form critical hydrogen bonds with hinge region residues like Met793. sci-hub.se

Hotspot analysis is a computational method that identifies regions within a protein's binding site that are major contributors to the binding free energy. nih.gov By placing small molecular probes around the protein surface, these methods can map out consensus clusters or "hotspots" where ligands are most likely to bind favorably. nih.gov Identifying these hotspots helps in fragment-based drug design, guiding the extension of a core fragment to engage with neighboring hotspots and increase affinity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. iqce.jppku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iqce.jp DFT calculations are commonly used to determine the energies of these orbitals. acs.orgpku.edu.cn For pyrimidine derivatives, the HOMO is often distributed over the pyrimidine ring and the electron-donating amino substituents, while the LUMO is typically located on the electron-deficient pyrimidine ring itself. Intramolecular charge transfer, a key aspect of a molecule's electronic properties, can be evaluated through FMO analysis. nih.gov

Table 2: Representative FMO Data for Related Pyrimidine Derivatives Note: Values are illustrative and depend on the specific compound and computational level.

| Parameter | Typical Calculated Value (eV) |

|---|---|

| EHOMO | -6.0 to -7.0 |

| ELUMO | -1.0 to -2.5 |

| Energy Gap (ΔE) | 3.5 to 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. uni-muenchen.dewikipedia.org This method provides valuable information about bonding, hybridization, and intermolecular and intramolecular charge-transfer interactions. numberanalytics.com

Global Reactivity Indices and Quantum Chemical Descriptors

Based on the energies of the frontier orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. crimsonpublishers.comresearchgate.netresearchgate.net These quantum chemical descriptors provide a quantitative measure of various reactivity aspects. arxiv.org

Key global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. It is calculated as μ² / (2η). nih.gov

These descriptors are valuable for comparing the reactivity of a series of related compounds. researchgate.net A higher electrophilicity index, for example, suggests a stronger electrophilic character for the molecule. researchgate.net

In Silico Prediction of Potential Degradation Pathways

Computational methods can be used to predict the potential degradation products of a chemical compound under various stress conditions, such as hydrolysis, oxidation, or photolysis. This is particularly important in pharmaceutical development to identify potentially toxic impurities. nih.govresearchgate.net

The N4-methylpyrimidine-2,4-diamine moiety is part of the structure of the anticancer drug pazopanib (B1684535). Studies on the forced degradation of pazopanib have shown that it degrades under photolytic conditions to produce several transformation products. nih.gov One of these identified products is N4-(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine. In silico toxicity prediction software (such as TOPKAT and DEREK) was used to assess the potential hazards of these degradation products. The results indicated that this specific transformation product was potentially genotoxic. nih.govresearchgate.net Such computational predictions are crucial for guiding the development and safety assessment of new chemical entities. researchgate.net

Noncovalent Interaction (NCI) Analysis in Supramolecular Assemblies

Noncovalent interactions (NCIs) are the fundamental forces that govern the formation of supramolecular assemblies. In the case of N4-methylpyrimidine-2,4-diamine and its derivatives, a detailed analysis of these interactions provides crucial insights into their crystal engineering and molecular recognition properties. While specific NCI plot analyses for N4-methylpyrimidine-2,4-diamine are not extensively documented in publicly available research, a wealth of information can be derived from computational studies and the crystallographic analysis of closely related 2,4-diaminopyrimidine structures. These studies reveal recurring supramolecular motifs and the significant role of hydrogen bonding and other noncovalent forces in dictating the three-dimensional architecture of these compounds.

The primary amino groups and the nitrogen atoms within the pyrimidine ring are key players in forming robust hydrogen-bonded networks. The substitution pattern on the pyrimidine ring, including the presence of a methyl group at the N4 position, can influence the electronic properties and steric environment, thereby modulating the strength and geometry of these noncovalent interactions. ijcrt.org

Research Findings from Analogous Systems

Studies on various 2,4-diaminopyrimidine derivatives have consistently highlighted the prevalence of specific hydrogen-bonding patterns that lead to predictable supramolecular synthons. nih.gov The identification and understanding of these synthons are central to the rational design of cocrystals and other multicomponent materials with desired physical and chemical properties. nih.gov

One of the most common and robust motifs observed is the R22(8) homosynthon, which is formed through N-H···N hydrogen bonds between two 2,4-diaminopyrimidine molecules. mdpi.com This synthon is a recurring feature in the crystal structures of numerous 2,4-diaminopyrimidine salts and cocrystals. mdpi.comresearchgate.net The stability of this motif makes it a reliable building block in the supramolecular assembly of these compounds.

Furthermore, the interaction of 2,4-diaminopyrimidine derivatives with different coformers, such as dicarboxylic acids, can lead to the formation of more complex hydrogen-bonded networks. In these cases, heterosynthons involving N-H···O interactions are also prominent. mdpi.comresearchgate.net For instance, the carboxylate groups of acidic coformers can act as hydrogen bond acceptors, interacting with the amino groups of the pyrimidine derivative to form cyclic motifs. researchgate.net

Theoretical calculations, including Density Functional Theory (DFT), have been employed to investigate the stability of these noncovalent interactions and to understand the electronic effects of substituents on the pyrimidine ring. nih.gov These computational methods provide valuable data on interaction energies, bond critical points, and charge distribution, which complement experimental crystallographic findings.

The following tables summarize key noncovalent interactions and supramolecular synthons observed in the crystal structures of compounds closely related to N4-methylpyrimidine-2,4-diamine.

| Compound/Complex | Dominant Noncovalent Interactions | Observed Supramolecular Motifs | Reference |

| 2,4-diaminopyrimidin-1-ium salts with dicarboxylic acids | N-H···N, N-H···O | R22(8) homosynthon, R12(6) heterosynthon | mdpi.com |

| Trimethoprim (B1683648) and Pyrimethamine with nitrobenzoic acids | N-H···O | Cyclic hydrogen-bonded motifs, helical patterns, DADA and DDAA arrays | researchgate.net |

| Pyrimethamine and Trimethoprim cocrystals | N-H···N, N-H···O, NH2···O=S | R22(8) motif, fused R21(6) and R12(5) rings | nih.gov |

| 2,4-diaminopyrimidinium with β- or ζ-diketoenolate anions | [O–H⋯O]- charge-assisted hydrogen bonds | Dimeric association | rsc.org |

| Interaction Type | Donor | Acceptor | Typical Graph Set Notation |

| Homodimer Formation | N-H (amino group) | N (pyrimidine ring) | R22(8) |

| Heterodimer with Carboxylic Acid | N-H (amino group) | O (carbonyl) | R22(8) |

| Bifurcated Hydrogen Bond | N-H (amino group) | O (carbonyl) | R12(6) |

Degradation Pathways and Stability Research

Identification and Characterization of Forced Degradation Products

Forced degradation studies are a cornerstone of pharmaceutical development and chemical stability assessment, mandated by guidelines from the International Conference on Harmonization (ICH). researchgate.netbiomedres.us These studies help in the development of stability-indicating analytical methods and provide insights into the degradation pathways of a substance. biomedres.us While specific degradation data for N4-methylpyrimidine-2,4-diamine is not extensively published, studies on complex molecules incorporating the pyrimidine-2,4-diamine scaffold, such as the anticancer drug Pazopanib (B1684535), offer valuable insights.

Pazopanib, which contains a substituted N4-methylpyrimidine-2,4-diamine moiety, has been subjected to extensive forced degradation studies. researchgate.netnih.gov Research indicates that Pazopanib is susceptible to degradation primarily under photolytic conditions, while showing stability under thermal, oxidative, and most hydrolytic (acid, base, neutral) stress. researchgate.netnih.govresearchgate.net One of the identified transformation products (TPs) is N4-(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine. researchgate.netnih.gov The characterization of these products is typically achieved using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS). researchgate.netnih.gov This method allows for the separation of the degradation products from the parent compound and their identification based on accurate mass measurements.

Another related compound, Rilpivirine, a diarylpyrimidine derivative, shows degradation under heated acidic and basic conditions, as well as upon exposure to light. orientjchem.org The major degradation products identified were its corresponding amides (RLP Amide A and RLP Amide B) and its Z-isomer. orientjchem.org

The table below summarizes degradation products identified in forced degradation studies of compounds containing the pyrimidine-2,4-diamine scaffold.

| Parent Compound | Stress Condition | Degradation Product(s) | Reference |

| Pazopanib | Photolytic | N4-(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine and other related TPs | nih.gov, researchgate.net |

| Rilpivirine | Acid/Base + Heat | RLP Amide A, RLP Amide B | orientjchem.org |

| Rilpivirine | Photolytic (Xenon Arc Lamp) | Z-Rilpivirine (Z-isomer) | orientjchem.org |

Proposed Mechanistic Pathways for Compound Transformation

The transformation of N4-methylpyrimidine-2,4-diamine and its derivatives can occur through several mechanistic pathways, depending on the specific stress conditions applied.

Photodegradation: As observed in studies with Pazopanib, photolytic stress can induce complex transformations. researchgate.netnih.gov For pyrimidine (B1678525) structures, this can involve photo-isomerization, photo-oxidation, or cleavage of substituent groups. The formation of N4-(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine from Pazopanib under photolytic stress suggests a cleavage of the sulfonamide portion of the molecule. nih.gov

Hydrolysis: Under acidic or basic conditions, functional groups on the pyrimidine ring or its substituents can be susceptible to hydrolysis. For instance, the degradation of Rilpivirine into its amide derivatives points to the hydrolysis of a nitrile group present in its structure. orientjchem.org While N4-methylpyrimidine-2,4-diamine itself lacks such easily hydrolyzable groups, derivatives might undergo similar reactions.

Oxidation: The pyrimidine ring and its amino groups can be susceptible to oxidation. Oxidizing agents could potentially lead to the formation of N-oxides or hydroxylated species.

Isomerization: Exposure to light or heat can sometimes provide the energy needed for isomerization, as seen with the formation of Z-Rilpivirine from its E-isomer. orientjchem.org

The chemical reactivity of the pyrimidine-2,4-diamine core involves potential nucleophilic substitution reactions where the amino groups can be replaced by other nucleophiles, although this typically requires more forcing conditions than standard stability tests.

Methodologies for Stability Indicating Assays

A stability-indicating assay is an analytical procedure used to quantify the decrease in the amount of the active substance in a sample over time due to degradation. These methods must be able to separate, detect, and quantify the various degradation products in the presence of the parent compound and any excipients. biomedres.us

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common technique for developing stability-indicating methods for pyrimidine derivatives. orientjchem.orgtandfonline.com

Key features of a typical stability-indicating HPLC method include:

Column: A C18 column is frequently used for the separation of the parent drug from its degradation products. researchgate.nettandfonline.com For instance, a Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.7 µm) column was used for Pazopanib studies. researchgate.netnih.gov

Mobile Phase: A gradient elution mode is often employed to achieve optimal separation of all components. The mobile phase typically consists of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile. researchgate.netnih.govtandfonline.com

Detection: A photodiode array (PDA) detector is commonly used to monitor the elution of compounds at multiple wavelengths. This is often coupled with a mass spectrometer (MS) for the identification and structural elucidation of the degradation products. nih.govorientjchem.org

The validation of these methods is performed according to ICH guidelines, ensuring specificity, linearity, accuracy, precision, and robustness. orientjchem.org The method must demonstrate that it can resolve the main analyte peak from all potential degradation products, as demonstrated in the impurity profiling of Pazopanib and Rilpivirine. orientjchem.orgtandfonline.com

Emerging Research Directions and Chemical Biology Applications

N4-methylpyrimidine-2,4-diamine as a Scaffold for Chemical Probe Development

The N4-methylpyrimidine-2,4-diamine core structure is a valuable scaffold in the development of chemical probes, which are essential tools for studying biological systems. Its ability to be readily modified allows for the synthesis of a diverse library of compounds that can be used to investigate the function and activity of specific proteins. The 2,4-diaminopyrimidine (B92962) framework is a well-established kinase inhibitor scaffold, known for its bidentate hinge-binding mode. medpacto.com This characteristic makes it an excellent starting point for creating selective probes to target and study various kinases.

One notable example of the N4-methylpyrimidine-2,4-diamine scaffold in probe development is in the creation of allosteric modulators. These are molecules that bind to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. Researchers have identified a series of pyrimidine (B1678525) diamines that bind to the regulatory domains of Hck, a Src-family kinase implicated in acute myeloid leukemia. biorxiv.org These compounds, sharing a pyrimidine diamine scaffold, were shown to bind to the SH3 domain of Hck, demonstrating the potential of this scaffold in developing probes to study the allosteric regulation of kinases. biorxiv.org

Furthermore, the adaptability of the N4-methylpyrimidine-2,4-diamine scaffold allows for the incorporation of various functional groups to fine-tune the probe's properties, such as affinity, selectivity, and cell permeability. This versatility is crucial for developing effective chemical probes for in vitro and in vivo studies.

Integration into Rational Design Strategies for Novel Molecular Modulators

The N4-methylpyrimidine-2,4-diamine scaffold is increasingly being integrated into rational design strategies for the discovery of novel molecular modulators. Rational drug design relies on the understanding of a biological target's structure and mechanism to design molecules that can interact with it in a specific way. The well-defined structure and chemical properties of the N4-methylpyrimidine-2,4-diamine core make it an ideal building block for such strategies. acs.org

A key aspect of its utility in rational design is the ability to form key hydrogen bond interactions with the hinge region of kinases. acs.org This predictable binding mode allows researchers to design modifications to other parts of the scaffold to enhance potency and selectivity for a specific kinase. For instance, in the development of dual inhibitors for Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), the 2,4-diaminopyrimidine scaffold was kept as a core element while other parts of the molecule were modified to improve binding affinity. acs.org This approach led to the discovery of highly potent dual inhibitors with significant antitumor activity. acs.org

The process often involves computational modeling and docking studies to predict how different derivatives will bind to the target protein. This in-silico screening helps to prioritize the synthesis of the most promising compounds, saving time and resources. The successful application of these strategies highlights the importance of the N4-methylpyrimidine-2,4-diamine scaffold as a privileged structure in medicinal chemistry.

Potential in Materials Science and Organic Electronics (e.g., Nonlinear Optical Properties)

Beyond its applications in biology and medicine, the N4-methylpyrimidine-2,4-diamine scaffold and its derivatives are gaining attention in the field of materials science, particularly for their potential in organic electronics. Pyrimidine cores are known for their electron-withdrawing nature and aromaticity, which are desirable characteristics for creating materials with interesting electronic and optical properties. rsc.orgnih.gov

One area of significant interest is the development of materials with nonlinear optical (NLO) properties. NLO materials can alter the properties of light that passes through them and are crucial for applications in optoelectronics, optical data processing, and sensors. nih.gov The "push-pull" molecular design, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a common strategy for creating organic NLO chromophores. The pyrimidine ring, being π-deficient, can act as an excellent electron-accepting component in such systems. rsc.org

Research has shown that pyrimidine derivatives can exhibit significant second and third-order NLO responses. rsc.orgresearchgate.net For example, a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated superior third-order nonlinear susceptibility compared to known chalcone (B49325) derivatives, highlighting its potential for optical and photonic applications. rsc.orgresearchgate.net While specific studies on the NLO properties of N4-methylpyrimidine-2,4-diamine itself are not extensively documented, the general findings for related pyrimidine derivatives suggest that this scaffold holds promise for the design of new NLO materials. The ability to tune the electronic properties by modifying the substituents on the pyrimidine ring offers a pathway to optimize the NLO response for specific applications. researchgate.net

Applications in Preclinical Research Tools and Target Validation

The N4-methylpyrimidine-2,4-diamine scaffold has proven to be highly effective in the development of preclinical research tools, particularly for target validation. Target validation is a critical step in drug discovery that aims to confirm that a specific biological target is involved in a disease process and is amenable to therapeutic intervention.

A prominent example is the development of inhibitors for MutT Homolog 1 (MTH1), an enzyme that is upregulated in various cancers. mdpi.com A derivative of N4-methylpyrimidine-2,4-diamine, known as TH287 (6-(2,3-Dichlorophenyl)-N4-methylpyrimidine-2,4-diamine), was identified as a potent and selective MTH1 inhibitor. mdpi.com To facilitate target validation studies, a radiolabeled version of TH287, [11C]TH287, was synthesized for use in positron emission tomography (PET) imaging. mdpi.comnih.gov This radiotracer allows for the non-invasive measurement and imaging of MTH1 levels in vivo, providing a powerful tool to study the role of MTH1 in cancer and to assess the efficacy of MTH1 inhibitors. mdpi.com The high affinity and selectivity of TH287 for MTH1 make it an excellent research tool for validating this enzyme as a therapeutic target. mdpi.com